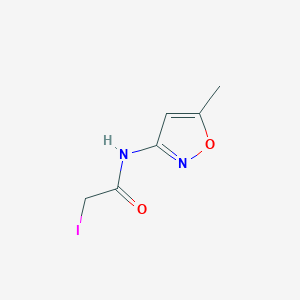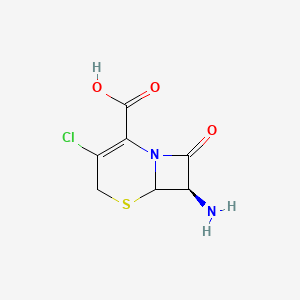
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- typically involves multiple steps. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate reagents under controlled conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol at room temperature has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indazole derivatives: These compounds also have a nitrogen-containing ring structure and are known for their diverse pharmacological properties.
Uniqueness
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of pyrazolo[3,4-b]pyridine and indazole moieties makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1034474-35-5 |
|---|---|
Formule moléculaire |
C21H13Cl2N7O |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
3-[1-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methyl]-5-chloroindazol-4-yl]oxy-5-chlorobenzonitrile |
InChI |
InChI=1S/C21H13Cl2N7O/c22-12-5-11(8-24)6-13(7-12)31-20-15-9-26-30(18(15)3-2-16(20)23)10-17-14-1-4-19(25)27-21(14)29-28-17/h1-7,9H,10H2,(H3,25,27,28,29) |
Clé InChI |
RUEZUQUJOIHYNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NNC(=C21)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)

![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


